molecular formula C14H18N4S2 B11254007 Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate

Cat. No.: B11254007
M. Wt: 306.5 g/mol
InChI Key: NUMFOZLWIPQMOV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a fused imidazo[1,2-a]pyrimidine ring system, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, which facilitates the formation of the imidazo[1,2-a]pyrimidine core . This reaction often involves the use of aldehydes, isocyanides, and amidines under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with various functional groups, while substitution reactions can introduce different alkyl or aryl groups .

Scientific Research Applications

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes .

Properties

Molecular Formula

C14H18N4S2

Molecular Weight

306.5 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C14H18N4S2/c1-11-3-7-17(8-4-11)14(19)20-10-12-9-18-6-2-5-15-13(18)16-12/h2,5-6,9,11H,3-4,7-8,10H2,1H3

InChI Key

NUMFOZLWIPQMOV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)SCC2=CN3C=CC=NC3=N2

Origin of Product

United States

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